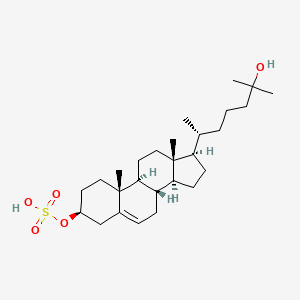

5-Cholesten-3beta-25-diol-3-sulfate

Vue d'ensemble

Description

Le larsucosterol, également connu sous le nom de DUR-928, est un oxystérol sulfaté endogène et un puissant régulateur épigénétique. Il joue un rôle important dans le métabolisme des lipides, les réponses inflammatoires et la survie cellulaire. Le larsucosterol a montré un potentiel dans le traitement de diverses maladies du foie, y compris l’hépatite alcoolique et la stéatose hépatique associée à un dysfonctionnement métabolique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le larsucosterol est synthétisé par une série de réactions chimiques impliquant des dérivés du cholestérol. Les étapes clés comprennent la sulfatation du 25-hydroxycholestérol pour produire du sulfate d’hydrogène de 25-hydroxycholest-5-én-3.beta.-yle .

Méthodes de production industrielle : La production industrielle de larsucosterol implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l’utilisation de solvants, de catalyseurs et de conditions contrôlées de température et de pression .

Analyse Des Réactions Chimiques

Synthetic Preparation in Laboratory Settings

Chemical sulfation of 25-hydroxycholesterol

A common in vitro synthesis method involves:

-

Reagents : 25HC, triethylamine-sulfur trioxide pyridine complex, dry pyridine .

-

Conditions : Stirring at 25°C for 1–2 hours under anhydrous conditions .

-

Purification : HPLC using silica gel or C18 reverse-phase columns .

Key characteristics of synthetic 25HC3S :

-

Analytical confirmation :

Enzymatic Regulation and Feedback Mechanisms

25HC3S modulates its own biosynthesis through transcriptional regulation:

Biological Interactions and Downstream Effects

25HC3S participates in lipid metabolism through interactions with nuclear receptors and signaling pathways:

Antagonism of Liver X Receptors (LXRs)

-

Reaction : 25HC3S binds LXRs (α/β) with higher affinity than 25HC (K<sub>d</sub> = 12 nM vs. 45 nM) .

-

Outcome : Suppresses LXR-mediated transcription of SREBP-1c/2, reducing cholesterol and fatty acid synthesis .

Modulation of Inflammatory Pathways

-

Reaction : 25HC3S stabilizes IκBα by inhibiting TNFα-induced phosphorylation.

-

Outcome : Reduces nuclear translocation of NF-κB, lowering pro-inflammatory cytokine expression (e.g., IL-6, TNFα) .

Comparative Reactivity with Related Oxysterols

| Compound | Sulfation Site | Biological Activity | Key Difference |

|---|---|---|---|

| 25HC3S | 3β-OH | LXR antagonist, anti-inflammatory | Sulfate group enhances nuclear localization |

| 25-Hydroxycholesterol | None | LXR agonist, pro-inflammatory | Lacks sulfation-dependent regulatory effects |

| 24-Hydroxycholesterol | None | Promotes cholesterol efflux | Different hydroxylation pattern |

Stability and Degradation

Applications De Recherche Scientifique

Therapeutic Applications

The therapeutic applications of 25HC3S are primarily focused on metabolic disorders:

- Non-Alcoholic Fatty Liver Disease (NAFLD) :

- Hyperlipidemia :

- Diabetes Management :

- Atherosclerosis Prevention :

Case Studies and Research Findings

Several studies have documented the effects and potential applications of 25HC3S:

Mécanisme D'action

Le larsucosterol exerce ses effets en inhibant les ADN méthyltransférases (DNMT1, DNMT3a et DNMT3b), ce qui conduit à la modulation de l’expression génique impliquée dans les voies de signalisation cellulaire associées aux réponses au stress, à la mort cellulaire et à la biosynthèse des lipides. Il agit également comme un antagoniste du récepteur X du foie, diminuant la lipogenèse et inhibant la biosynthèse du cholestérol en réduisant les niveaux d’ARNm et en inhibant l’activation de la protéine de liaison à l’élément régulateur du stérol 1 (SREBP-1) .

Composés similaires :

25-Hydroxycholestérol : Un autre dérivé du cholestérol possédant des propriétés de régulation du métabolisme des lipides similaires.

Sulfates d’oxystérol : Une classe de composés ayant des fonctions de régulation épigénétique similaires.

Unicité : Le larsucosterol est unique en raison de ses puissantes propriétés de régulation épigénétique et de sa capacité à moduler plusieurs voies de signalisation cellulaire. Son double rôle d’inhibiteur de l’ADN méthyltransférase et d’antagoniste du récepteur X du foie en fait un candidat prometteur pour des applications thérapeutiques dans les maladies du foie .

Comparaison Avec Des Composés Similaires

25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.

Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.

Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .

Activité Biologique

5-Cholesten-3β-25-diol-3-sulfate (25HC3S) is a sulfated oxysterol derived from 25-hydroxycholesterol, exhibiting significant biological activities that impact lipid metabolism and cellular signaling, particularly in the liver. This compound is recognized for its role as an antagonist to Liver X receptors (LXRs), which are pivotal in regulating cholesterol homeostasis and lipid biosynthesis.

The primary mechanism by which 25HC3S exerts its biological effects involves the inhibition of LXR signaling pathways. Unlike its precursor 25-hydroxycholesterol, which activates LXRs, 25HC3S functions as an antagonist, thereby suppressing the expression of genes involved in lipid synthesis. This antagonism leads to decreased levels of fatty acids and triglycerides by inhibiting the SREBP (Sterol Regulatory Element-Binding Protein) signaling pathway.

Recent studies have shown that 25HC3S can:

- Reduce lipid accumulation : It decreases intracellular neutral lipids and cholesterol levels by inhibiting key enzymes such as acetyl-CoA carboxylase (ACC-1) and fatty acid synthase (FAS) .

- Regulate inflammatory responses : By increasing the expression of IκBβ, it blocks TNFα induction, thereby reducing NFκB levels, which are associated with inflammation .

- Promote cell survival : The compound has been linked to enhanced cell proliferation in hepatic tissues while downregulating apoptosis-related genes .

Biological Activities

The biological activities of 25HC3S can be summarized as follows:

| Activity | Description |

|---|---|

| LXR Antagonism | Suppresses LXR-mediated transcription of genes involved in lipid biosynthesis. |

| Lipid Metabolism Regulation | Decreases synthesis of fatty acids and triglycerides through SREBP inhibition. |

| Anti-inflammatory Effects | Reduces inflammation by modulating NFκB signaling pathways. |

| Cell Proliferation | Induces hepatic cell proliferation while inhibiting apoptosis. |

Research Findings

Several studies have explored the implications of 25HC3S in various contexts:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that 25HC3S may hold therapeutic potential for NAFLD by modulating lipid metabolism and reducing hepatic steatosis . In animal models, administration of 25HC3S led to significant reductions in hepatic triglyceride levels.

- Cholesterol Homeostasis : The sulfation process that produces 25HC3S from 25-hydroxycholesterol is catalyzed by sterol sulfotransferase 2B1b (SULT2B1b). This enzyme's activity is crucial for maintaining cholesterol balance within cells, suggesting a feedback mechanism where elevated levels of 25HC3S can inhibit further cholesterol synthesis .

- Gene Expression Modulation : Studies utilizing PCR arrays have demonstrated that both endogenous and exogenous administration of 25HC3S significantly alters the expression profiles of genes related to lipid metabolism and cell cycle regulation, indicating its role as a potent epigenetic regulator .

Case Study 1: In Vivo Effects on Hepatic Lipid Accumulation

In a study involving mice models with induced NAFLD, treatment with 25HC3S resulted in a marked decrease in hepatic lipid accumulation compared to controls. The study highlighted that the compound effectively reduced the expression of SREBP-1c and other lipogenic genes, leading to improved metabolic profiles.

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory properties of 25HC3S in macrophage cultures exposed to lipopolysaccharides (LPS). The results showed that treatment with the compound significantly diminished pro-inflammatory cytokine production, corroborating its potential therapeutic role in inflammatory diseases.

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884905-07-1 | |

| Record name | Larsucosterol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).

ANone:

- Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []

A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.

ANone: The biosynthesis of 25HC3S occurs in a two-step process:

- Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]

- Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]

ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.

- Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.

- Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []

- Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []

ANone:

- In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]

- In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []

A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.